4-(Ethylsulfanyl)-4-phenylbutan-2-one
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Overview
Description
4-(Ethylsulfanyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of an ethylsulfanyl group and a phenyl group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-4-phenylbutan-2-one typically involves the reaction of 4-phenylbutan-2-one with ethylsulfanyl reagents under specific conditions. One common method is the nucleophilic substitution reaction where the ethylsulfanyl group is introduced to the butan-2-one backbone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar nucleophilic substitution techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butan-2-one backbone can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(Ethylsulfanyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenyl group may facilitate binding to aromatic residues in proteins, affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutan-2-one: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Methylsulfanyl)-4-phenylbutan-2-one: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to variations in steric and electronic effects.
4-(Ethylsulfanyl)-4-phenylbutanol: The carbonyl group is reduced to an alcohol, altering its chemical behavior.
Uniqueness
4-(Ethylsulfanyl)-4-phenylbutan-2-one is unique due to the presence of both the ethylsulfanyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
74896-58-5 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-ethylsulfanyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-14-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
InChI Key |
IKTUISBBLUYVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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